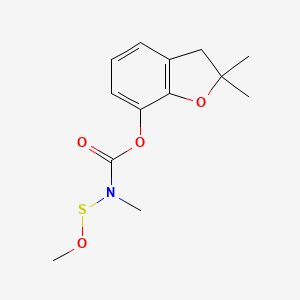
1H-1,2,4-Triazole, 3-ethoxy-5-(4-methylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-1,2,4-Triazole, 3-ethoxy-5-(4-methylphenyl)-: is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This specific compound is characterized by an ethoxy group at the third position and a 4-methylphenyl group at the fifth position of the triazole ring. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1H-1,2,4-Triazole derivatives can be synthesized through various methods. One common approach involves the reaction of aldehyde derivatives, semicarbazide, and ethanol in the presence of piperidinium acetate as an ionic liquid . This method is efficient and environmentally friendly, providing good yields of the desired triazole derivatives.
Industrial Production Methods: Industrial production of 1H-1,2,4-triazole derivatives often involves multi-step synthetic routes. For example, the synthesis of 3(5)-substituted 1,2,4-triazole-derived building blocks can be achieved using acyl hydrazides and ethyl 2-ethoxy-2-iminoacetate hydrochloride as key precursors . These methods are scalable and suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 1H-1,2,4-Triazole derivatives undergo various chemical reactions, including:
Oxidation: Triazoles can be oxidized to form triazole N-oxides.
Reduction: Reduction of triazoles can lead to the formation of dihydrotriazoles.
Substitution: Triazoles can undergo nucleophilic substitution reactions, where the nitrogen atoms in the ring act as nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides and aryl halides.
Major Products:
Oxidation: Triazole N-oxides.
Reduction: Dihydrotriazoles.
Substitution: Various substituted triazole derivatives, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1H-1,2,4-Triazole derivatives have a wide range of applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
1H-1,2,4-Triazole: The parent compound of the triazole family, lacking the ethoxy and 4-methylphenyl substituents.
3-Amino-1,2,4-Triazole: A triazole derivative with an amino group at the third position, used in the synthesis of various heterocycles.
3-Nitro-1H-1,2,4-Triazole-5-amine: A triazole derivative with a nitro group, used in the synthesis of energetic materials.
Uniqueness: 1H-1,2,4-Triazole, 3-ethoxy-5-(4-methylphenyl)- is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the ethoxy group and the 4-methylphenyl group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable scaffold for drug design and other applications.
Eigenschaften
| 62036-09-3 | |
Molekularformel |
C11H13N3O |
Molekulargewicht |
203.24 g/mol |
IUPAC-Name |
3-ethoxy-5-(4-methylphenyl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C11H13N3O/c1-3-15-11-12-10(13-14-11)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3,(H,12,13,14) |
InChI-Schlüssel |
NGFHVCZCSMCBFU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=NNC(=N1)C2=CC=C(C=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


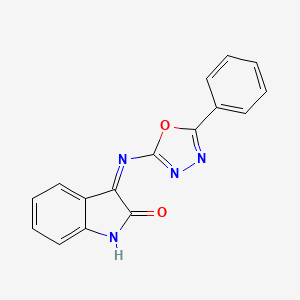
![2-[({5-[(Dimethylamino)methyl]furan-2-yl}methyl)sulfanyl]ethan-1-ol](/img/structure/B12903781.png)
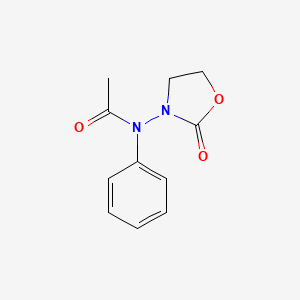
![Diethyl furo[3,2-c]quinoline-2,3-dicarboxylate](/img/structure/B12903801.png)
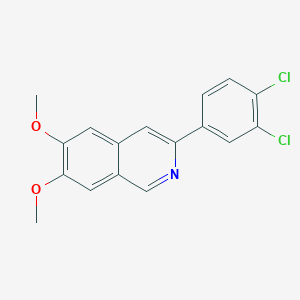

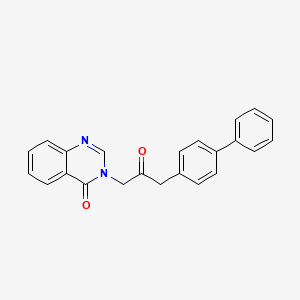
![N,N-dibutyl-N'-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]methanimidamide](/img/structure/B12903836.png)
